molecular formula C15H16N2 B1212764 Dehydropirlindole CAS No. 75804-32-9

Dehydropirlindole

Cat. No. B1212764
CAS RN: 75804-32-9
M. Wt: 224.3 g/mol
InChI Key: YQUZIBDUSIKQDQ-UHFFFAOYSA-N
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Description

Dehydropirlindole is a derivative of Pirlindole, a reversible inhibitor of monoamine oxidase A enzyme (also known as a RIMA drug). It was developed and is currently used as an antidepressant in Russia . Dehydropirlindole has been shown to protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition .

Scientific Research Applications

1. Inhibition of Monoamine Oxidase Type A

Dehydropirlindole (DHP) is identified as a reversible inhibitor of monoamine oxidase type A (MAO-A). It demonstrates comparative inhibitory potency when evaluated against other compounds like harmaline, befloxatone, and clorgyline. The study conducted by Gérardy and Dresse (2002) in "Progress in Neuro-Psychopharmacology and Biological Psychiatry" elaborates on DHP's effectiveness both in vitro and ex vivo, with its potency situated between befloxatone and harmaline. This research highlights DHP's potential role in influencing neurotransmitter levels in the brain, which could have implications for treating various neurological and psychiatric disorders Gérardy & Dresse, 2002.

2. Neuroprotection Against Nitric Oxide-Induced Toxicity

DHP has shown protective effects against nitric oxide (NO)-induced toxicity in cultured brain cells. Boland et al. (2003) in their study published in the "European Journal of Pharmacology" observed that DHP, along with pirlindole, significantly improved cell survival in a concentration-dependent manner and reduced the production of lipoperoxides and endoperoxides. This suggests potential applications of DHP in mitigating NO-induced damage in the central nervous system, which could be relevant for conditions like stroke and neurodegenerative diseases Boland et al., 2003.

3. Analytical Methodology for Enantiomer Determination

A study by Ceccato et al. (1998) in the "Journal of Pharmaceutical and Biomedical Analysis" focuses on the analytical methods for determining pirlindole enantiomers and DHP using liquid chromatography. This research is crucial for understanding the pharmacokinetics and dynamics of DHP and its precursor pirlindole, which can have significant implications in drug development and therapeutic monitoring Ceccato et al., 1998.

properties

IUPAC Name

12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,9(16),10(15),11,13-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUZIBDUSIKQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN=C4C3=C2CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70903498
Record name NoName_4174
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70903498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydropirlindole

CAS RN

75804-32-9
Record name 3,3a-Dehydropyrazidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075804329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
A Boland, J Gerardy, D Mossay… - British journal of …, 2002 - Wiley Online Library
… (a) Determination of the protective effect of pirlindole, dehydropirlindole, brofaromine and … and dehydropirlindole. Hippocampal cells were exposed to pirlindole or dehydropirlindole …
Number of citations: 13 bpspubs.onlinelibrary.wiley.com
A Ceccato, P Hubert, P De Tullio, JF Liégeois… - … of pharmaceutical and …, 1998 - Elsevier
Liquid chromatography was employed for the determination of pirlindole enantiomers and its oxidation product dehydropirlindole (DHP). The direct separation of pirlindole enantiomers …
Number of citations: 10 www.sciencedirect.com
A Boland, J Gérardy, D Mossay, V Seutin - European journal of …, 2003 - Elsevier
We have previously shown that pirlindole and dehydropirlindole, two monoamine oxidase type-A inhibitors, protect cultured brain cells against iron-induced toxicity through a …
Number of citations: 14 www.sciencedirect.com
J Gerardy, A Dresse - Progress in Neuro-Psychopharmacology and …, 2002 - Elsevier
Dehydropirlindole (DHP) is the dehydroderivative of pirlindole, a short-acting inhibitor of monoamine oxidase type A (MAO-A). DHP would be formed in vivo from oxidation of pirlindole …
Number of citations: 3 www.sciencedirect.com
A Ceccato, P Hubert, P De Tullio… - 7th Meeting on Recent …, 1997 - orbi.uliege.be
… Simultaneous determination of pirlindole enantiomers and dehydropirlindole by liquid chromatography using a cellulose based chiral stationary phase … Simultaneous …
Number of citations: 0 orbi.uliege.be
P De Tullio, A Felikidis, B Pirotte… - Helvetica chimica …, 1998 - Wiley Online Library
… The reaction of the starting material, the dehydropirlindole (8), with the chiral reagent led, by alkylation of the imine function of 8, to the iminium salt 9, as a mixture of enantiomers (…
Number of citations: 13 onlinelibrary.wiley.com
P De Tullio, A Ceccato, JF Liégeois… - Chirality: The …, 1999 - Wiley Online Library
… Considering the HPLC data, it was found that the major impurity of optically pure pirlindole was its oxidation product dehydropirlindole 11 (Fig. 4). Table 3, presents the specific rotations…
Number of citations: 8 onlinelibrary.wiley.com
ŁR Drzyzga, A Marcinowska, E Obuchowicz - Brain research bulletin, 2009 - Elsevier
… MAO-A inhibitors, pirlindole and dehydropirlindole, were reported to protect cultured brain cells against nitric oxide–induced death [9]. Moreover, antidepressant treatment increases …
Number of citations: 119 www.sciencedirect.com
RF Squires, E Saederup - Neurochemical research, 1998 - Springer
… Dehydropirlindole is a metabolite of the antidepressant Pirlindole (10). The opiate antagonist Naloxone may have some antipsychotic effect in high doses (7). Eight of the compounds …
Number of citations: 46 link.springer.com
TJ Ward - Analytical chemistry, 2000 - ACS Publications
This review covers developments and applications in chiral separations from October 1997 to December 1999. This review is not intended to be a comprehensive review of all papers …
Number of citations: 25 pubs.acs.org

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